5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole
Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is an organic compound that features a benzimidazole core with a boronate ester group attached
Mechanism of Action
Target of Action
Similar compounds are often used in organic synthesis reactions, particularly in borylation and hydroboration reactions.
Mode of Action
The compound interacts with its targets through a process known as borylation . In the presence of a palladium catalyst, it can borylate at the benzylic C-H bond of alkylbenzenes to form pinacol benzyl boronate . It can also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
The compound is involved in the borylation and hydroboration biochemical pathways . These pathways are crucial in organic synthesis, leading to the formation of boronates, which are intermediates in many chemical reactions. The downstream effects of these pathways can lead to the synthesis of a wide range of organic compounds.
Result of Action
The result of the compound’s action is the formation of new organic compounds through borylation and hydroboration reactions . These reactions can lead to the synthesis of a wide range of organic compounds, including pinacol benzyl boronate and various boronates .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of a palladium catalyst is necessary for the borylation reaction . Additionally, the compound should be stored at a temperature of 2-8°C to maintain its stability . Other factors, such as the presence of other reactants and the pH of the environment, may also influence the compound’s action.
Biochemical Analysis
Biochemical Properties
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with enzymes involved in the synthesis of conjugated copolymers . The nature of these interactions often involves the formation of stable complexes, which can either enhance or inhibit the activity of the target biomolecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the context. For instance, the compound has been found to form complexes with certain enzymes, thereby modulating their activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell signaling and metabolic pathways.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may enhance certain biochemical pathways, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a specific dosage is required to achieve a noticeable impact on the target pathways. Toxicity studies have indicated that high doses can lead to adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . For example, the compound has been shown to affect the synthesis of certain metabolites by modulating the activity of key enzymes involved in their production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, thereby influencing its overall activity and function. The compound’s distribution can also be affected by its chemical properties, such as solubility and stability.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity, as it allows the compound to interact with target biomolecules within the appropriate cellular context. For instance, the compound may be directed to the nucleus to influence gene expression or to the mitochondria to affect metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole typically involves the borylation of a suitable benzimidazole precursor. One common method is the palladium-catalyzed borylation reaction, where a benzimidazole derivative is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized to form boronic acids or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reactions.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
Aryl Boronates: Formed through Suzuki-Miyaura coupling reactions.
Boronic Acids: Obtained through oxidation reactions.
Scientific Research Applications
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Medicine: Investigated for its role in the synthesis of drug candidates and therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar reactions.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boronate ester with a different aromatic core.
1-Methylpyrazole-4-boronic acid pinacol ester: A boronate ester with a pyrazole core.
Uniqueness
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is unique due to its benzimidazole core, which imparts specific electronic and steric properties that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and potential pharmaceuticals.
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)9-5-6-10-11(7-9)16-8-15-10/h5-8H,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWNKNYTHLBIHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674162 | |
Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007206-54-3 | |
Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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